molecular formula C13H16N2O2 B3020153 Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1823394-98-4

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B3020153
CAS No.: 1823394-98-4
M. Wt: 232.283
InChI Key: BOVLHBOVUMCVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .

Mechanism of Action

Biological Activity

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functional versatility in synthetic applications and biological studies .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic framework allows for unique binding interactions, potentially modulating enzyme activity or receptor signaling pathways . This ability to interact with biological macromolecules underlies its therapeutic potential.

Antitumor Activity

Recent studies have explored the antitumor properties of compounds related to this compound. For example, a series of spirofused compounds demonstrated significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM . These studies suggest that similar structures may also exhibit noteworthy antitumor activity.

Antifungal Activity

In addition to antitumor effects, compounds related to this class have been evaluated for antifungal activity. A study on N-benzoyl amino esters indicated notable antifungal effects against Aspergillus fumigatus and Fusarium temperatum, suggesting that structural modifications could enhance antifungal properties . This opens avenues for exploring this compound's potential in antifungal therapies.

Table: Summary of Biological Activities

Activity Cell Lines/Organisms IC50 Values (μM) Notes
AntitumorK562, Jurkat, HeLa4.2 - 24.1Significant cell cycle arrest and apoptosis
AntifungalA. fumigatus, F. temperatumNot specifiedStructure-activity relationship studied

Case Study: Antiproliferative Effects

In a specific case study involving 3-azaspiro compounds, treatment resulted in substantial morphological changes in HeLa cells, including the disappearance of actin filaments and reduced cell motility . This indicates that this compound may similarly induce apoptosis and alter cytoskeletal dynamics in cancer cells.

Properties

IUPAC Name

benzyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-11-6-13(11)8-15(9-13)12(16)17-7-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVLHBOVUMCVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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